molecular formula C23H26N2O6 B11077213 (2E)-3-(3,4-dimethoxyphenyl)-N-{4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}prop-2-enamide

(2E)-3-(3,4-dimethoxyphenyl)-N-{4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}prop-2-enamide

Cat. No.: B11077213
M. Wt: 426.5 g/mol
InChI Key: DTNZXWHEMAZXIL-ONNFQVAWSA-N
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Description

The compound (2E)-3-(3,4-dimethoxyphenyl)-N-{4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}prop-2-enamide is a synthetic organic molecule characterized by its complex structure, which includes a dimethoxyphenyl group, a morpholinyl group, and a prop-2-enamide backbone. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(3,4-dimethoxyphenyl)-N-{4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}prop-2-enamide typically involves multiple steps:

    Formation of the Dimethoxyphenyl Intermediate: The starting material, 3,4-dimethoxybenzaldehyde, undergoes a condensation reaction with an appropriate amine to form the corresponding imine.

    Addition of the Morpholinyl Group: The imine is then reacted with morpholine in the presence of a suitable catalyst to introduce the morpholinyl group.

    Formation of the Prop-2-enamide Backbone: The final step involves the coupling of the intermediate with an acyl chloride or anhydride to form the prop-2-enamide structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the morpholinyl moiety, potentially converting it to an alcohol.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, the compound is studied for its potential interactions with various biomolecules. Its structural features suggest it could act as a ligand for certain proteins or enzymes.

Medicine

The compound is of interest in medicinal chemistry for its potential therapeutic properties. Researchers are investigating its efficacy as an anti-inflammatory, anticancer, or antimicrobial agent.

Industry

In industry, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of (2E)-3-(3,4-dimethoxyphenyl)-N-{4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}prop-2-enamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to alterations in cellular pathways and biological processes.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(3,4-dimethoxyphenyl)-N-{4-[2-(piperidin-4-yl)-2-oxoethoxy]phenyl}prop-2-enamide: Similar structure but with a piperidinyl group instead of a morpholinyl group.

    (2E)-3-(3,4-dimethoxyphenyl)-N-{4-[2-(pyrrolidin-4-yl)-2-oxoethoxy]phenyl}prop-2-enamide: Contains a pyrrolidinyl group instead of a morpholinyl group.

Uniqueness

The presence of the morpholinyl group in (2E)-3-(3,4-dimethoxyphenyl)-N-{4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}prop-2-enamide imparts unique chemical and biological properties. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, distinguishing it from similar compounds with different substituents.

Properties

Molecular Formula

C23H26N2O6

Molecular Weight

426.5 g/mol

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-N-[4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]prop-2-enamide

InChI

InChI=1S/C23H26N2O6/c1-28-20-9-3-17(15-21(20)29-2)4-10-22(26)24-18-5-7-19(8-6-18)31-16-23(27)25-11-13-30-14-12-25/h3-10,15H,11-14,16H2,1-2H3,(H,24,26)/b10-4+

InChI Key

DTNZXWHEMAZXIL-ONNFQVAWSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)OCC(=O)N3CCOCC3)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)OCC(=O)N3CCOCC3)OC

Origin of Product

United States

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